Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Description
Properties
IUPAC Name |
methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(2)8-14-7-10-6-9(12(15)16-3)4-5-11(10)13/h4-6,14H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAJTDDFQDJQIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=CC(=C2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745263 | |
| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203684-64-3 | |
| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Selection and Initial Functionalization
Synthesis typically begins with a substituted tetrahydroisoquinoline core. For example, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a precursor in analogous syntheses. Adapting this approach, 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline could be functionalized at position 7 through electrophilic substitution or directed metalation.
Protection-Deprotection Sequences
Benzyl-group protection is widely employed to stabilize intermediates. In the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride, benzyl bromide reacts with the amine under basic conditions (e.g., K₂CO₃ in DMF) to form 2-benzyl derivatives. This step prevents unwanted side reactions during subsequent carboxylation.
Proposed Synthesis of Methyl 4,4-Dimethyl-1,2,3,4-Tetrahydroisoquinoline-7-Carboxylate
Step 1: Benzyl Protection of the Amine Group
Reagents :
-
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
-
Benzyl bromide
-
Potassium carbonate (base)
-
Dimethylformamide (solvent)
Procedure :
-
Dissolve 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (1.0 eq) and K₂CO₃ (2.4 eq) in DMF.
-
Stir for 20 hours, extract with ethyl acetate, and acidify with HCl to precipitate the protected intermediate.
Outcome :
Step 2: Carboxylation at Position 7
Reagents :
-
2-Benzyl-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
-
Butyllithium (1.5–2.0 eq)
-
TMEDA (1.0–1.5 eq)
-
Carbon dioxide gas
-
Tetrahydrofuran (solvent)
Procedure :
-
Cool THF to -80°C under nitrogen.
-
Add TMEDA and butyllithium sequentially, followed by the protected intermediate.
-
Bubble CO₂ through the solution, maintaining temperatures below -60°C.
-
Acidify with HCl and isolate the carboxylated product.
Outcome :
Step 3: Esterification and Deprotection
Reagents :
-
2-Benzyl-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride
-
Methanol (solvent)
-
Thionyl chloride (catalyst)
-
Palladium on carbon (Pd/C, 5% w/w)
-
Hydrogen gas
Procedure :
-
Esterify the carboxylic acid with methanol and thionyl chloride to form the methyl ester.
-
Catalytically hydrogenate the benzyl-protected amine using Pd/C under 2–4 atm H₂.
-
Filter and concentrate to isolate the final product.
Outcome :
Critical Analysis of Reaction Conditions
Temperature and Solvent Effects
Yield Optimization Strategies
-
Stoichiometric Ratios : A 1.05:1 molar ratio of benzyl bromide to amine prevents over-alkylation.
-
Catalyst Loading : 5% Pd/C achieves complete debenzylation without excessive catalyst costs.
Comparative Data on Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC %) |
|---|---|---|---|
| Benzyl Protection | BnBr, K₂CO₃, DMF, 0°C | 86 | 95 |
| Carboxylation | BuLi, CO₂, THF, -80°C | 89 | 97 |
| Esterification | MeOH, SOCl₂, reflux | 92 | 98 |
| Deprotection | Pd/C, H₂ (2 atm), MeOH | 91 | >99 |
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly neurodegenerative disorders.
Mechanism of Action
The mechanism of action of methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly the dopaminergic and glutamatergic systems. This modulation can lead to neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline Derivatives
Key Findings from Comparative Analysis
Substitution Patterns and Lipophilicity: The 4,4-dimethyl groups in the target compound confer greater lipophilicity compared to analogs like 1,2,3,4-Tetrahydro-7-methoxyisoquinoline hydrochloride, which lacks substituents at the 4-position. This property enhances membrane permeability, making it advantageous in agrochemical formulations . In contrast, sulfonyl (6e) or carboxamide (6f) substituents increase polarity, favoring aqueous solubility and interactions with biological targets like enzymes .
Synthetic Accessibility: The synthesis of this compound likely involves condensation and esterification steps analogous to procedures for related compounds (e.g., coupling with dichloromethane and recrystallization from ethanol, as seen in ) . Palladium-catalyzed cross-coupling (e.g., in compound 7v) demonstrates the adaptability of tetrahydroisoquinoline synthesis for introducing complex substituents .
Biological and Industrial Relevance: While the target compound is used in agrochemicals and APIs, analogs like 6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) are explored for neuropharmacological activity due to carboxamide functionality . Structural rigidity in 1,4-methanoisoquinoline derivatives (e.g., 648921-77-1) is leveraged in materials science for designing thermally stable polymers .
Safety and Handling :
- The hydrochloride salt form of the target compound ensures improved stability and reduced volatility, critical for industrial-scale handling . Analogs with sulfonyl or methoxy groups may require specialized storage due to hygroscopicity or reactivity .
Biological Activity
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (MDTHIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) class of alkaloids. This class is known for its diverse biological activities, particularly in neuropharmacology and cancer treatment. This article provides a detailed overview of the biological activity of MDTHIQ, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
MDTHIQ can be characterized by its molecular formula and a unique structure that includes a tetrahydroisoquinoline core with a carboxylate group at the 7-position. The presence of methyl groups at the 4-position enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Neuroprotective Effects
Research indicates that MDTHIQ exhibits significant neuroprotective properties. It has been shown to modulate neurotransmitter systems, particularly by influencing dopamine and serotonin pathways. A study demonstrated that MDTHIQ can reduce oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit apoptosis in neural cells was also noted, suggesting its potential in treating neurodegenerative disorders.
Anticancer Activity
MDTHIQ has shown promising results in various cancer models. In vitro studies revealed that it possesses cytotoxic effects against several cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Cytotoxic Effects of MDTHIQ on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| PC3 | 12.5 | Cell cycle arrest |
| HepG2 | 18.0 | Oxidative stress |
The biological activities of MDTHIQ can be attributed to its interaction with various molecular targets:
- Dopamine Receptors : MDTHIQ has been shown to act as a partial agonist at dopamine D2 receptors, which may contribute to its neuroprotective effects.
- Apoptosis Pathways : It activates caspases and alters Bcl-2 family protein expressions, leading to programmed cell death in cancer cells.
- Antioxidant Properties : The compound exhibits significant antioxidant activity by scavenging free radicals and enhancing endogenous antioxidant defenses.
Case Studies
- Neuroprotection in Animal Models : In a study using mice models of Parkinson's disease, treatment with MDTHIQ resulted in decreased motor deficits and improved dopaminergic neuron survival compared to control groups. This suggests a protective effect against neurodegeneration.
- In Vitro Cancer Studies : A series of experiments conducted on MCF-7 breast cancer cells showed that MDTHIQ not only inhibited cell proliferation but also induced significant morphological changes indicative of apoptosis after 48 hours of exposure.
Q & A
Q. What are the standard synthetic routes for Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate?
The synthesis typically involves cyclization and functionalization steps. Starting materials like N-benzyl-2-methylprop-2-en-1-amine undergo acid-catalyzed cyclization (e.g., H₂SO₄/H₃PO₄) to form the tetrahydroisoquinoline core. Subsequent esterification or carboxylation introduces the methyl ester group at position 7. Optimization of reaction conditions (temperature, acid strength) is critical for yield and purity .
Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the structure, particularly the dimethyl and ester substituents. Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) assesses purity. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What safety precautions are necessary when handling this compound?
The compound exhibits acute toxicity (oral, dermal) and causes severe eye irritation. Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store in sealed containers at room temperature, away from oxidizing agents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Systematic variation of catalysts (e.g., Lewis acids), solvents (polar aprotic vs. non-polar), and temperature gradients can enhance cyclization efficiency. For example, substituting H₂SO₄ with milder acids like p-toluenesulfonic acid may reduce side reactions. Real-time monitoring via thin-layer chromatography (TLC) aids in identifying optimal reaction termination points .
Q. How should researchers address contradictions in neurotoxicity data for tetrahydroisoquinoline derivatives?
Discrepancies may arise from differences in substituent positions (e.g., 7-methoxy vs. 7-carboxylate) or metabolic pathways. Comparative studies using in vitro neuronal models (e.g., SH-SY5Y cells) and in vivo assays (rodent dopaminergic systems) can clarify structure-neurotoxicity relationships. Include positive controls like MPTP to benchmark toxicity mechanisms .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?
Synthesize analogs with modifications at positions 4 (dimethyl), 7 (ester), and the aromatic ring. Test affinity for neurotransmitter receptors (e.g., serotonin, dopamine) using radioligand binding assays. Computational docking (e.g., AutoDock Vina) predicts binding modes, guiding rational design .
Q. What mechanisms underlie the neurotoxic effects observed in some tetrahydroisoquinoline derivatives?
Neurotoxicity may involve mitochondrial dysfunction (e.g., inhibition of Complex I) or oxidative stress via reactive metabolite formation. For example, MPTP’s metabolite MPP+ selectively targets dopaminergic neurons. Evaluate mitochondrial respiration and ROS levels in primary neuron cultures to confirm mechanisms .
Q. How can inconsistencies in spectral data interpretation be resolved?
Overlapping NMR signals (e.g., methyl groups near aromatic protons) can be deconvoluted using 2D techniques like COSY or HSQC. Isotopic labeling (e.g., ¹³C-methyl groups) or derivatization (e.g., ester hydrolysis to carboxylic acid) simplifies spectral analysis .
Q. Which in silico methods are suitable for predicting metabolic stability and toxicity?
Use QSAR models (e.g., ADMET Predictor) to estimate metabolic pathways and toxicity profiles. Molecular dynamics simulations (e.g., GROMACS) assess stability in biological membranes. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) .
Q. How to design bioactivity assays for evaluating pharmacological potential?
Prioritize targets based on structural similarity to known bioactive tetrahydroisoquinolines (e.g., opioid receptor ligands). Use cell-based assays (e.g., cAMP modulation for GPCR activity) and phenotypic screens (e.g., anti-inflammatory effects in macrophages). Dose-response curves and selectivity profiling against related receptors minimize off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
